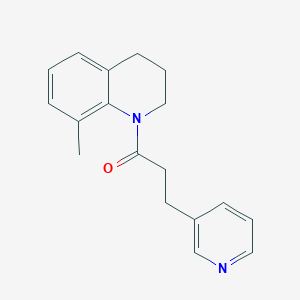
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. It is a synthetic compound that has been synthesized using different methods. In
Mécanisme D'action
The mechanism of action of 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one is not fully understood. However, it has been suggested that it may inhibit the growth of cancer cells by inducing apoptosis. It has also been suggested that it may inhibit the growth of fungi and bacteria by disrupting their cell membranes.
Biochemical and Physiological Effects
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one has been shown to have biochemical and physiological effects in various studies. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has also been shown to have antifungal and antibacterial properties.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one in lab experiments is its potential as a fluorescent probe for the detection of metal ions. Another advantage is its potential as an anticancer, antifungal, and antibacterial agent. One limitation of using this compound in lab experiments is its limited solubility in water.
Orientations Futures
There are several future directions for the research on 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one. One direction is to further explore its potential as a fluorescent probe for the detection of metal ions. Another direction is to further explore its potential as an anticancer, antifungal, and antibacterial agent. Additionally, the mechanism of action of this compound needs to be further elucidated to better understand its potential applications. Finally, studies on the toxicity and safety of this compound need to be conducted to determine its potential use in humans.
Conclusion
In conclusion, 1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one is a synthetic compound that has potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties, as well as its potential use as a fluorescent probe for the detection of metal ions. Further research is needed to fully understand its mechanism of action and potential applications.
Méthodes De Synthèse
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one has been synthesized using different methods. One of the methods involves the reaction of 8-methyl-3,4-dihydroquinoline-1(2H)-one with 3-bromopyridine in the presence of a base. The resulting product is then treated with acetic anhydride to give the final product. Another method involves the reaction of 8-methyl-3,4-dihydroquinoline-1(2H)-one with 3-pyridinecarboxaldehyde in the presence of a base. The resulting product is then treated with acetic anhydride to give the final product.
Applications De Recherche Scientifique
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one has been the subject of scientific research due to its potential applications in various fields. It has been studied for its anticancer, antifungal, and antibacterial properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions.
Propriétés
IUPAC Name |
1-(8-methyl-3,4-dihydro-2H-quinolin-1-yl)-3-pyridin-3-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-14-5-2-7-16-8-4-12-20(18(14)16)17(21)10-9-15-6-3-11-19-13-15/h2-3,5-7,11,13H,4,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPOMWJIXDFQRTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)CCCN2C(=O)CCC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(6-Methyl-1-propan-2-ylpyrazolo[3,4-b]pyridin-5-yl)-piperidin-1-ylmethanone](/img/structure/B7505615.png)

![(4-Amino-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)methyl 3-(3-ethyl-2-oxobenzimidazol-1-yl)propanoate](/img/structure/B7505626.png)


![4-tert-butyl-N-[(1,3-dioxoisoindol-2-yl)methyl]-N-(2-methoxyphenyl)benzamide](/img/structure/B7505637.png)

![N,N,6-trimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505656.png)

![N,6-dimethyl-1-propan-2-ylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7505666.png)

![N-[(2-chloro-6-fluorophenyl)methyl]-N-methylpyridine-3-carboxamide](/img/structure/B7505682.png)
![N-[4-(pyrrolidin-1-ylmethyl)-1,3-thiazol-2-yl]quinoline-8-carboxamide](/img/structure/B7505697.png)
![1-[4-(3-Hydroxypiperidine-1-carbonyl)phenyl]pyrrolidin-2-one](/img/structure/B7505713.png)